N-(3,5-Dinitrobenzyloxycarbonyl)leucine
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Overview
Description
N-(3,5-Dinitrobenzyloxycarbonyl)leucine is a derivative of leucine, an essential amino acid. This compound is characterized by the presence of a 3,5-dinitrobenzoyl group attached to the leucine molecule. It is primarily used in synthetic biology and chemical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dinitrobenzyloxycarbonyl)leucine typically involves the reaction of leucine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dinitrobenzyloxycarbonyl)leucine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives of leucine.
Substitution: Formation of various substituted leucine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-Dinitrobenzyloxycarbonyl)leucine has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dinitrobenzyloxycarbonyl)leucine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro groups play a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues. Additionally, the compound can modulate signaling pathways by affecting the activity of key proteins involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dinitrobenzoyl)-L-leucine
- N-(3,5-Dinitrobenzoyl)-DL-leucine
- N-(3,5-Dinitrobenzoyl)-α-phenylglycine
Uniqueness
N-(3,5-Dinitrobenzyloxycarbonyl)leucine is unique due to its specific structural features, such as the presence of the 3,5-dinitrobenzoyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research applications .
Properties
CAS No. |
190773-04-7 |
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Molecular Formula |
C14H17N3O8 |
Molecular Weight |
355.30 g/mol |
IUPAC Name |
(2S)-2-[(3,5-dinitrophenyl)methoxycarbonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17N3O8/c1-8(2)3-12(13(18)19)15-14(20)25-7-9-4-10(16(21)22)6-11(5-9)17(23)24/h4-6,8,12H,3,7H2,1-2H3,(H,15,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
BYEZSYMZYFZIBA-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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